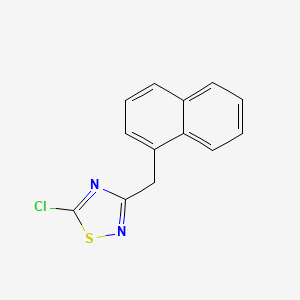
5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole (CTN) is a heterocyclic compound with a thiadiazole ring structure that is widely used in a variety of scientific research applications. It has a unique combination of properties which make it suitable for many different laboratory experiments.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antitumor Drug Candidates
The naphthyridine scaffold, which includes the 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole structure, is widely used in pharmaceuticals due to its promising medicinal properties. Specifically, it has been utilized in the development of MET-targeting antitumor drug candidates. These compounds have shown potential in preclinical development for cancer treatment .
Agrochemicals: Pesticide Development
Naphthyridine derivatives are also significant in the agrochemical industry. The structural features of 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole can be leveraged to develop novel pesticides. These compounds can provide effective solutions for pest control, contributing to increased agricultural productivity .
Fluorescent Probes: Bioimaging
The unique chemical structure of this compound makes it suitable for the development of fluorescent probes. These probes can be used in bioimaging to track biological processes, enabling researchers to visualize cellular components and understand biological functions in real-time .
Angiogenic Disorders: Prevention and Treatment
Scientific studies have indicated that naphthyridine-containing molecules, including derivatives of 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole, have medicinal properties that could be effective in preventing and treating angiogenic disorders. This application is crucial for developing therapies for diseases characterized by abnormal blood vessel growth .
Antiviral and Antibacterial Agents
The compound’s derivatives have been explored as potential antiviral and antibacterial agents. Their structural complexity allows for the targeting of specific pathways in pathogens, offering a new avenue for the treatment of infectious diseases .
Kinase Inhibitors: Drug Discovery
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) involved in the proliferation of cancer cells. Derivatives of 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole have been investigated as potential kinase inhibitors, which could lead to new cancer therapies .
Alzheimer’s Disease: Therapeutic Agents
Research has suggested that naphthyridine derivatives could play a role in developing therapeutic agents for Alzheimer’s disease. The compound’s ability to interact with biological targets associated with Alzheimer’s provides a promising direction for drug development .
Chemical Safety: Occupational Health
While not a direct application of the compound in research, understanding the safety profile of chemicals like 5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole is essential for promoting safe handling practices in research and industrial settings. International Chemical Safety Cards (ICSCs) provide critical information to ensure the protection of workers dealing with such chemicals .
Propiedades
IUPAC Name |
5-chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-13-15-12(16-17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDGEOCHGURKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NSC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)
![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)
![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)